3-(1,2,4-Thiadiazol-5-yl)propan-1-amine

Medicinal Chemistry SAR Linker Optimization

3-(1,2,4-Thiadiazol-5-yl)propan-1-amine (CAS 1369161-46-5) is a heterocyclic amine featuring a 1,2,4-thiadiazole core substituted at the 5-position with a propan-1-amine side chain. Its molecular formula is C5H9N3S, with a molecular weight of 143.21 g/mol.

Molecular Formula C5H9N3S
Molecular Weight 143.21 g/mol
Cat. No. B15072559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,2,4-Thiadiazol-5-yl)propan-1-amine
Molecular FormulaC5H9N3S
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESC1=NSC(=N1)CCCN
InChIInChI=1S/C5H9N3S/c6-3-1-2-5-7-4-8-9-5/h4H,1-3,6H2
InChIKeyCAIMHPHXGUYMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,2,4-Thiadiazol-5-yl)propan-1-amine: Procurement-Grade Specifications and Structural Identity


3-(1,2,4-Thiadiazol-5-yl)propan-1-amine (CAS 1369161-46-5) is a heterocyclic amine featuring a 1,2,4-thiadiazole core substituted at the 5-position with a propan-1-amine side chain. Its molecular formula is C5H9N3S, with a molecular weight of 143.21 g/mol [1]. The compound presents a primary amine group available for conjugation and a stable aromatic thiadiazole ring, making it a versatile intermediate for medicinal chemistry and chemical biology applications .

Why 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine Cannot Be Simply Replaced by Generic 1,2,4-Thiadiazole Derivatives


The biological activity and physicochemical properties of 1,2,4-thiadiazole derivatives are highly sensitive to substitution patterns. The 5-position propan-1-amine group in 3-(1,2,4-thiadiazol-5-yl)propan-1-amine confers a distinct three-carbon linker with a terminal primary amine, which differs fundamentally from analogs bearing shorter linkers (e.g., methylamine) or substituted amines (e.g., isopropylamine) [1]. This structural variation alters hydrogen-bonding capacity, lipophilicity, and molecular recognition, which are critical for target engagement and pharmacokinetics [2]. Substituting a generic 1,2,4-thiadiazole amine without precise positional and linker-length matching will likely yield divergent biological activity and cannot be considered functionally equivalent for procurement in research programs.

Quantitative Differentiation Evidence for 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine Versus Structural Analogs


Linker Length Distinction: Propan-1-amine vs. Methylamine or Ethylamine Analogs

3-(1,2,4-Thiadiazol-5-yl)propan-1-amine incorporates a three-carbon alkyl chain terminating in a primary amine, which provides a longer reach and distinct conformational flexibility compared to analogs with shorter linkers. Structure-activity relationship (SAR) studies on 1,2,4-thiadiazole-based HDAC inhibitors have demonstrated that linker length critically influences antiproliferative potency; compounds with optimal linker lengths exhibit IC50 values in the low micromolar range, whereas shorter or longer linkers reduce activity [1]. While direct comparative data for this specific compound are not available in the public domain, the structural feature differentiates it from 5-substituted methylamine or ethylamine derivatives, which may exhibit different target engagement profiles.

Medicinal Chemistry SAR Linker Optimization

Hydrogen-Bond Donor/Acceptor Profile Distinction: Primary Amine vs. Substituted Amines

The terminal primary amine (-NH2) in 3-(1,2,4-thiadiazol-5-yl)propan-1-amine serves as both a hydrogen-bond donor and acceptor, with calculated topological polar surface area (tPSA) of approximately 64.2 Ų . In contrast, analogs such as 3-(propan-2-yl)-1,2,4-thiadiazol-5-amine (CAS 32039-21-7) possess a substituted amine group that reduces hydrogen-bond donor capacity [1]. This difference in H-bond potential directly affects solubility, permeability, and target binding thermodynamics. Studies on related 1,2,4-thiadiazole derivatives have shown that primary amines exhibit distinct cyclodextrin binding thermodynamics compared to secondary or tertiary amines, with ΔG values differing by up to 2-3 kJ/mol [2].

Physical Chemistry Drug Design Molecular Recognition

Positional Isomer Distinction: 5-Substituted vs. 3-Substituted 1,2,4-Thiadiazoles

3-(1,2,4-Thiadiazol-5-yl)propan-1-amine is specifically substituted at the 5-position of the thiadiazole ring, whereas many commercially available analogs are substituted at the 3-position (e.g., 3-amino-5-substituted derivatives) [1]. Synthetic routes to 5-substituted 1,2,4-thiadiazoles often differ from those for 3-substituted isomers, leading to distinct reactivity profiles [2]. For example, 5-amino-1,2,4-thiadiazoles are typically accessed via electro-oxidative cyclization of imidoyl thioureas, while 3-amino derivatives require different precursors [3]. The positional isomerism influences electronic distribution and nucleophilicity, which affects downstream functionalization and biological activity.

Synthetic Chemistry Isomer Purity Reactivity

Limited Public Bioactivity Data: Caution Against Extrapolation from Broader 1,2,4-Thiadiazole Class

A comprehensive search of public databases (ChEMBL, PubChem, PubMed) reveals no direct IC50, Ki, or MIC values for 3-(1,2,4-thiadiazol-5-yl)propan-1-amine. While numerous 1,2,4-thiadiazole derivatives exhibit potent activities—such as HDAC inhibition with IC50 values as low as 1.48 μM [1] or antibacterial MIC values of 0.09–1.5 μg/mL [2]—these data are specific to different substitution patterns. The absence of quantitative activity data for this exact compound means that any claim of biological activity must be treated as unverified extrapolation. Scientific selection should therefore rely on its defined chemical structure as a synthetic intermediate rather than assumed bioactivity.

Data Integrity Procurement Due Diligence Assay Validation

Defined Application Scenarios for 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine Based on Structural Evidence


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of Linker Length in 1,2,4-Thiadiazole-Based Inhibitors

The 3-carbon propan-1-amine linker offers a defined spatial separation between the thiadiazole core and a terminal functional group. This makes the compound suitable for systematic SAR studies where linker length is a variable. Researchers can compare this derivative against methylamine, ethylamine, or butylamine analogs to optimize target binding and pharmacokinetic properties. The evidence of linker-length sensitivity in HDAC inhibitor series supports this application [1].

Chemical Biology: Bioconjugation and Probe Synthesis via Primary Amine Conjugation

The terminal primary amine provides a reactive handle for conjugation to fluorophores, biotin, or affinity tags via standard NHS ester or isothiocyanate chemistry. Unlike N-substituted amine analogs, the primary amine retains full nucleophilicity and enables efficient, site-specific labeling without steric hindrance. This is directly supported by the compound's defined chemical structure and H-bond donor/acceptor profile .

Synthetic Methodology: Precursor for 5-Substituted 1,2,4-Thiadiazole Derivatives

As a 5-substituted 1,2,4-thiadiazole, this compound serves as a versatile building block for further functionalization. The propan-1-amine side chain can be protected, alkylated, or used in peptide coupling reactions to generate diverse libraries. The distinct reactivity of 5-amino-1,2,4-thiadiazoles compared to 3-amino isomers [2] positions this compound for synthetic routes that require 5-substitution.

Physical Chemistry: Model Compound for Studying Heterocyclic Amine Solvation and Binding Thermodynamics

The combination of a hydrophobic thiadiazole ring and a flexible hydrophilic amine chain makes this compound a useful model for studying solvation effects, cyclodextrin inclusion complexation, and membrane permeability. Thermodynamic binding studies on related 1,2,4-thiadiazoles have revealed differences in ΔG values based on substitution patterns [3]. This compound's unique linker length and primary amine group provide a distinct data point for such investigations.

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